molecular formula C19H14FN5OS B2896457 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207015-39-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2896457
CAS RN: 1207015-39-1
M. Wt: 379.41
InChI Key: DNLFPLYEUCPMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H14FN5OS and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

Heterocyclic compounds incorporating thiadiazole moieties have been synthesized and evaluated for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. These compounds, through their structural diversity, demonstrate potential agricultural applications in pest management strategies (Fadda et al., 2017).

Antiviral Research

Compounds with the triazolo[4,3-b]pyridazine structure have shown promising antiviral activity against the hepatitis A virus (HAV). This highlights their potential utility in developing new antiviral agents, contributing to the ongoing efforts in combating viral infections (Shamroukh & Ali, 2008).

Anticancer and Antiproliferative Activities

The modification of triazolo and pyridine compounds, through the introduction of certain functional groups, has been explored for their anticancer effects and toxicity. These modifications aim to enhance anticancer activities while minimizing toxicity, indicating the compound's relevance in cancer research (Wang et al., 2015).

Development of Molecular Probes

The use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as molecular probes for studying human A2A adenosine receptors suggests applications in neurological research. These compounds facilitate the exploration of receptor functions, with implications for understanding various neurological conditions (Kumar et al., 2011).

Structural and Electronic Property Analysis

Research into the synthesis, structure analysis, and electronic properties of heterocyclic compounds, including those with triazolo[4,3-b]pyridazine motifs, provides insights into their chemical behaviors. Such studies are crucial for designing compounds with specific physical, chemical, or biological properties (Sallam et al., 2021).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLFPLYEUCPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

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